2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid is a complex organic compound that combines the properties of a benzyloxy group, a fluorobenzene ring, and a carboximidamide group, stabilized by trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the benzyloxy and fluorobenzene intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide formation, to yield the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of trifluoroacetic acid as a stabilizing agent is crucial in maintaining the integrity of the compound during production and storage.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)-6-chlorobenzene-1-carboximidamide
- 2-(benzyloxy)-6-bromobenzene-1-carboximidamide
- 2-(benzyloxy)-6-iodobenzene-1-carboximidamide
Uniqueness
Compared to similar compounds, 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
2703781-02-4 |
---|---|
Molecular Formula |
C16H14F4N2O3 |
Molecular Weight |
358.3 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.